molecular formula C24H24N2O4S B2988050 2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-65-5

2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2988050
CAS No.: 922062-65-5
M. Wt: 436.53
InChI Key: QJYUYVFYXUFBCG-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a pentamethyl-substituted benzene ring linked to a dibenzo[b,f][1,4]oxazepin moiety.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-13-14(2)16(4)23(17(5)15(13)3)31(28,29)26-18-10-11-21-19(12-18)24(27)25-20-8-6-7-9-22(20)30-21/h6-12,26H,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYUYVFYXUFBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,5,6-Pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of 382.46 g/mol. It features a benzenesulfonamide core linked to a dibenzo[b,f][1,4]oxazepine moiety.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anti-inflammatory effects. For instance:

  • In Vivo Studies : Compounds derived from benzenesulfonamides have shown up to 94.69% inhibition of carrageenan-induced rat paw edema at various time intervals . This suggests a robust anti-inflammatory potential that could be harnessed for therapeutic applications.

2. Antimicrobial Activity

The antimicrobial properties of this class of compounds are noteworthy:

  • Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain derivatives exhibit potent activity against various bacterial strains. For example:
    • Against E. coli: MIC of 6.72 mg/mL
    • Against S. aureus: MIC of 6.63 mg/mL
    • Against P. aeruginosa: MIC values were reported at 6.67 and 6.45 mg/mL for different derivatives .

3. Antioxidant Activity

Antioxidant activity is another critical aspect:

  • Comparative Studies : Some derivatives have shown antioxidant activities comparable to Vitamin C in terms of IC50 values . This highlights the potential for these compounds in combating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study Compound Activity Results
Eze et al., 2019Various benzenesulfonamidesAnti-inflammatoryUp to 94.69% inhibition in rat paw edema
Eze et al., 2019Compound 4dAntimicrobialMIC of 6.72 mg/mL against E. coli
Eze et al., 2019Compound 4eAntioxidantIC50 comparable to Vitamin C

The precise mechanisms by which these compounds exert their biological effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, particularly the dibenzo[b,f][1,4]oxazepin core and sulfonamide/amide functionalities. Key differences in substituents and molecular topology are analyzed below.

Substituent Variations on the Oxazepin Ring

  • Target Compound : The oxazepin ring is substituted at position 2 with a benzenesulfonamide group bearing five methyl groups.
  • N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () : Features a trifluoromethylbenzamide group at position 2 and a methyl group at position 10. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the target compound’s methyl-rich sulfonamide .
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () : Substitutes the benzene ring with a tetrahydronaphthalene sulfonamide, increasing hydrophobicity and steric hindrance. The ethyl group at position 10 may prolong half-life due to reduced oxidative metabolism .

Modifications to the Sulfonamide/Amide Group

  • Target Compound : The sulfonamide group is attached to a fully methylated benzene ring, maximizing steric shielding and likely reducing off-target interactions.
  • N-(3,4-Dimethylphenyl)-N-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide () : Incorporates an N-methyl-3,4-dimethylphenyl group, which decreases hydrogen-bonding capacity but improves lipid solubility. The dimethylphenyl substitution may favor interactions with aromatic residues in binding pockets .
  • The simpler 4-methylbenzenesulfonamide lacks the target compound’s multi-methyl steric effects .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound
Molecular Weight (Da) ~550 (estimated) ~450 ~500 ~480 ~408
LogP (Predicted) 4.8–5.2 3.9–4.3 5.1–5.5 4.2–4.6 3.5–3.9
Hydrogen Bond Acceptors 6 7 6 5 6
Key Substituent Effects High steric bulk Electron-withdrawing CF₃ Extended hydrophobic core N-methylation Acetyl destabilization

Notes:

  • ’s tetrahydronaphthalene group may enhance binding to hydrophobic targets (e.g., kinases) but limit aqueous solubility .

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